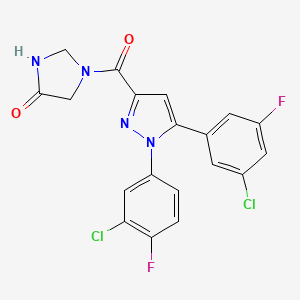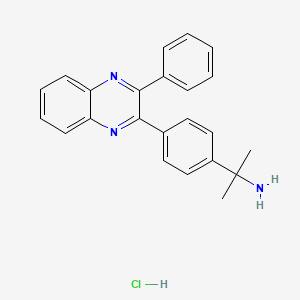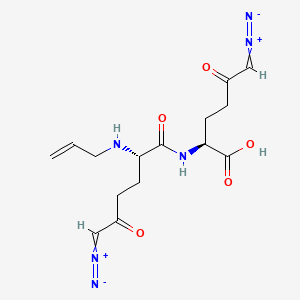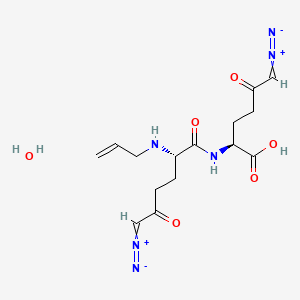
α-硫辛酸-NHS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-lipoic acid-N-hydroxysuccinimide (alpha-lipoic acid-NHS) is a compound derived from alpha-lipoic acid and N-hydroxysuccinimide. Alpha-lipoic acid is an organic, sulfur-containing compound known for its potent antioxidant properties and its role in mitochondrial bioenergetic reactions . N-hydroxysuccinimide is commonly used in bioconjugation reactions to activate carboxyl groups for coupling with amines . The combination of these two molecules results in alpha-lipoic acid-NHS, which is used in various biochemical applications.
科学研究应用
Alpha-lipoic acid-NHS has numerous applications in scientific research:
作用机制
Target of Action
Alpha-lipoic acid (ALA) is a naturally occurring compound that plays a crucial role in mitochondrial bioenergetic reactions . It acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E . It also has significant antioxidant and anti-inflammatory activity .
Mode of Action
The primary mechanism of action for ALA is its ability to scavenge free radicals and neutralize them before they can cause damage to the cells . The molecular nature of ALA clarifies its capability of taking part in a variety of biochemical reactions where the redox state is meaningful . The pivotal action of ALA is the antioxidant activity due to its ability to scavenge and inactivate free radicals .
Biochemical Pathways
ALA is involved in both central carbon metabolism and dissimilatory sulfur oxidation . It has been shown to chelate toxic metals both directly and indirectly by its capability to enhance intracellular glutathione (GSH) levels . This property is due to its ability to interact with GSH and recycle endogenous GSH . In skeletal muscle, ALA reduces triglyceride accumulation, enhances expression of the insulin receptor substrate 1 protein, and improves insulin sensitivity by activating 5’-AMP-activated protein kinase .
Pharmacokinetics
Exogenously administered ALA is reduced intracellularly by several enzymes and released as dihydrolipoic acid into the extracellular milieu . The bioavailability of ala in its pure form is low (approximately 30%) . Nanoformulations have shown promise in enhancing its solubility and absorption, making it more bioavailable .
Result of Action
ALA exhibits significant antioxidant activity protecting against oxidative damage in several diseases, including neurodegenerative disorders . It has therapeutic activity in lowering glucose levels in diabetic conditions . Similarly, ALA supplementation has multiple beneficial effects on the regression of the mitochondrial function and on oxidative stress associated with several diseases and aging .
Action Environment
The action of ALA can be influenced by environmental factors. For instance, its incorporation into nanoplatforms can affect factors like bioavailability, stability, reactivity, and targeted delivery . While ALA can be prone to degradation in its free form, encapsulation within nanoparticles ensures its stability over time, and its release in a controlled and sustained manner to the targeted tissues and cells .
准备方法
Alpha-lipoic acid can be synthesized through several methods, including thiolation and oxidation of dihydrolipoic acid . The preparation of alpha-lipoic acid-NHS involves the activation of the carboxyl group of alpha-lipoic acid using N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . This reaction typically occurs in an organic solvent like dimethylformamide under mild conditions to form the alpha-lipoic acid-NHS ester.
化学反应分析
Alpha-lipoic acid-NHS undergoes various chemical reactions, including:
Oxidation and Reduction: Alpha-lipoic acid can be reduced to dihydrolipoic acid, which has enhanced antioxidant properties.
Substitution Reactions: The NHS ester group in alpha-lipoic acid-NHS can react with primary amines to form stable amide bonds.
Chelation: Alpha-lipoic acid can chelate metal ions, which is useful in detoxification processes.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and primary amines for substitution reactions. Major products formed include dihydrolipoic acid and various amide derivatives.
相似化合物的比较
Alpha-lipoic acid-NHS can be compared with other similar compounds, such as:
Dihydrolipoic acid: The reduced form of alpha-lipoic acid with enhanced antioxidant properties.
N-hydroxysuccinimide esters: Other NHS esters used in bioconjugation, such as NHS-biotin.
Glutathione: A tripeptide with antioxidant properties that works synergistically with alpha-lipoic acid.
Alpha-lipoic acid-NHS is unique due to its dual functionality as an antioxidant and a bioconjugation reagent, making it versatile in various scientific and industrial applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(dithiolan-3-yl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCUIGFYTHUQHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693233 |
Source


|
| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40846-94-4 |
Source


|
| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)









![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride](/img/structure/B605275.png)
